4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde
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Overview
Description
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H4F3NO3. It is characterized by the presence of a trifluoromethoxy group attached to a benzo[d]oxazole ring, which is further substituted with a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate reagents to form the benzo[d]oxazole ring, followed by the introduction of the carbaldehyde group. One common method involves the cyclization of 4-(trifluoromethoxy)aniline with carbonyl compounds under acidic conditions to form the benzo[d]oxazole ring. The carbaldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid.
Reduction: 4-(Trifluoromethoxy)benzo[d]oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzo[d]oxazole ring can interact with various enzymes and receptors, modulating their activity. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid
- 2-Aminobenzo[d]oxazole
- 4-(Trifluoromethoxy)aniline
Uniqueness
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions also enhances its utility in organic synthesis .
Properties
Molecular Formula |
C9H4F3NO3 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-4H |
InChI Key |
YKQNQUAGEUGWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C=O |
Origin of Product |
United States |
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